2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Cancer Research
This compound has shown promise in cancer research, particularly in the development of therapies targeting Poly (ADP-Ribose) Polymerase (PARP) , which is involved in DNA repair mechanisms. Inhibitors that target PARP can make cancer cells more susceptible to chemotherapy and radiation therapy. A study has demonstrated the efficacy of similar compounds against human breast cancer cells, where they exhibited moderate to significant efficacy .
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytical activity . This interaction results in the enhanced cleavage of PARP .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. When PARP is inhibited, it leads to the accumulation of DNA strand breaks. This triggers a series of downstream effects, including the enhanced phosphorylation of H2AX, a histone that is involved in the recruitment of DNA repair proteins .
Result of Action
The result of the compound’s action is a decrease in cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells, with an IC 50 value of 18 μM for one of the synthesized compounds . Additionally, the compound increased CASPASE 3/7 activity, which is associated with the execution-phase of cell apoptosis or programmed cell death .
properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16(26)17-4-6-19(7-5-17)23-10-12-24(13-11-23)20(27)14-18-15-28-21(22-18)25-8-2-3-9-25/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVIWAVMCFEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone |
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